

Application Notes and Protocols for Demeclocycline Hydrochloride in Cell Culture

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Compound of Interest

Compound Name: Demeclocycline hydrochloride

Cat. No.: B560012

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These application notes provide detailed protocols for the preparation and use of **Demeclocycline hydrochloride** stock solutions in cell culture experiments. Demeclocycline, a member of the tetracycline class of antibiotics, is a crucial tool for various research applications, including the study of bacterial protein synthesis and the regulation of aquaporin-2 expression.

Physicochemical and Biological Properties

Demeclocycline hydrochloride is a broad-spectrum bacteriostatic antibiotic derived from a mutant strain of *Streptomyces aureofaciens*.^[1] It is more stable than its parent compound, tetracycline.^[2] Its primary mechanism of action is the inhibition of protein synthesis in bacteria.^{[3][4]}

Quantitative Data Summary

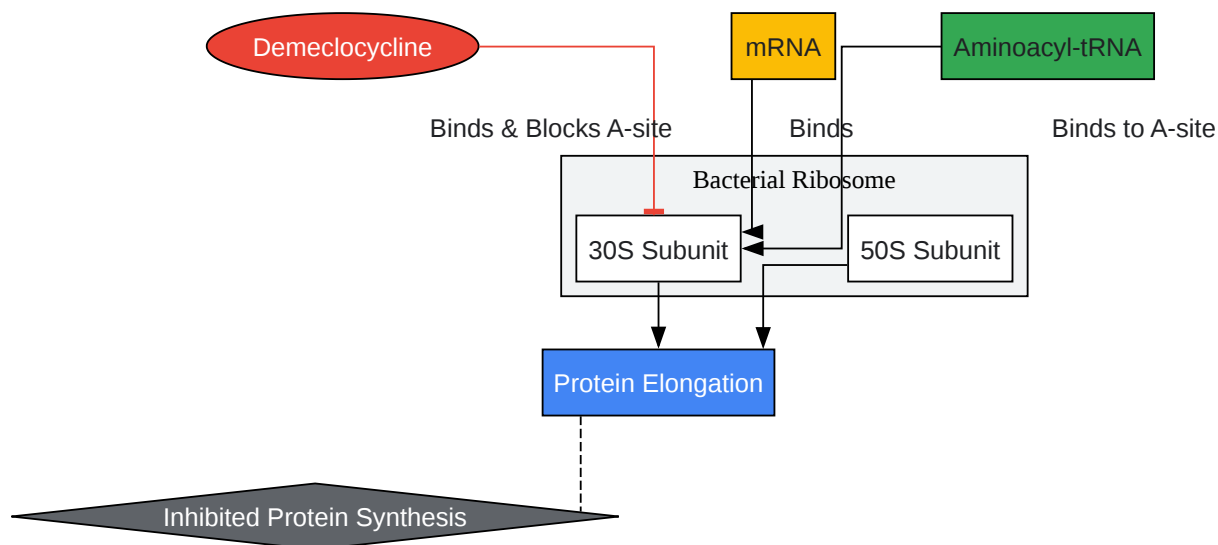
Property	Value	References
Molecular Formula	C ₂₁ H ₂₂ Cl ₂ N ₂ O ₈	[5]
Molecular Weight	501.3 g/mol	[5]
Appearance	Yellow to orange crystalline solid	[5]
Solubility (Water)	16-20 mg/mL	[6]
Solubility (PBS, pH 7.2)	~3.3 mg/mL	[7]
Solubility (DMSO)	~100 mg/mL	[8]
Solubility (Methanol)	~20 mg/mL	[6]
Storage (Powder)	-20°C, protect from light	[5][9]
Storage (Stock Solution)	-20°C (1 month) or -80°C (6 months)	[10]

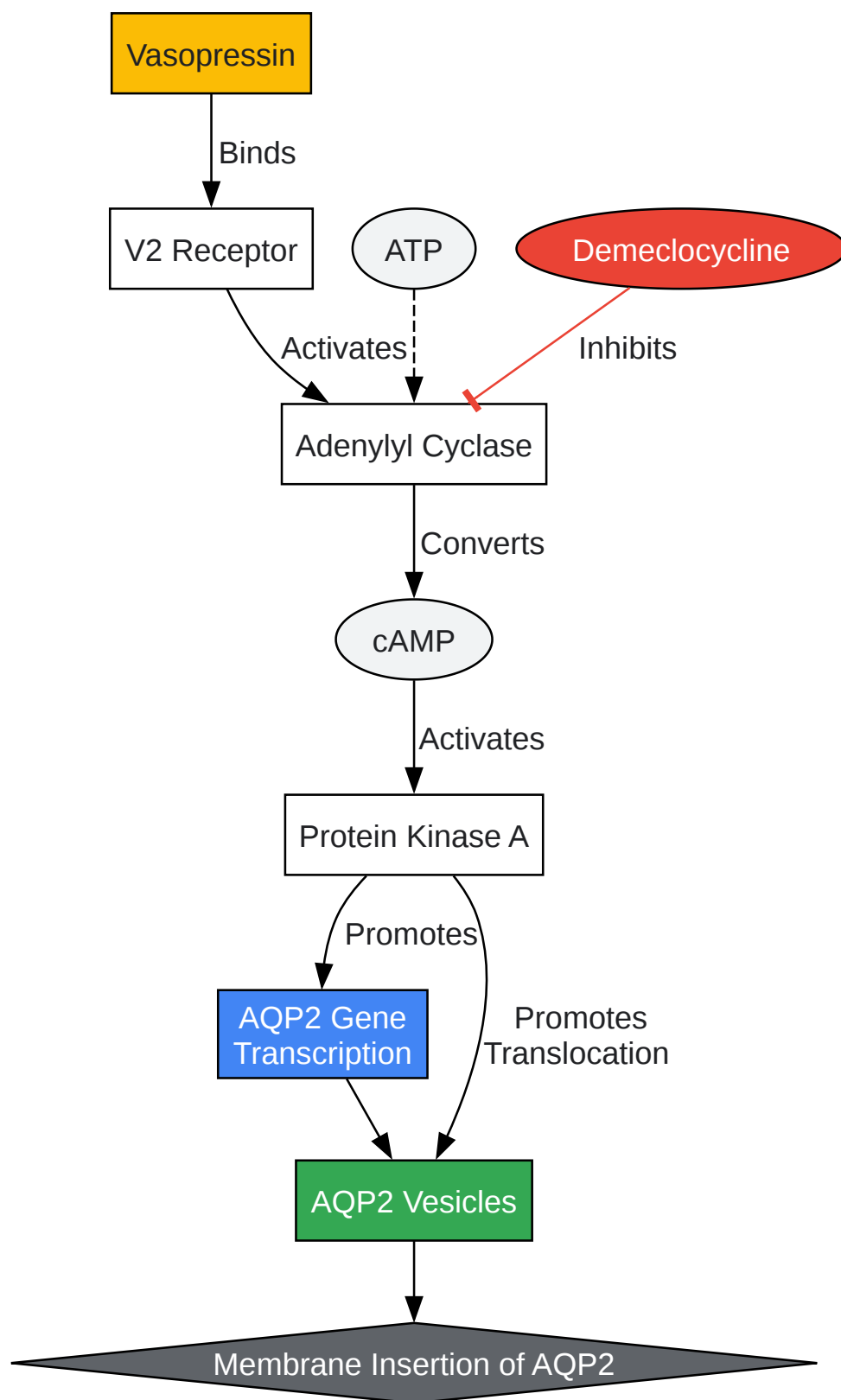
Mechanism of Action

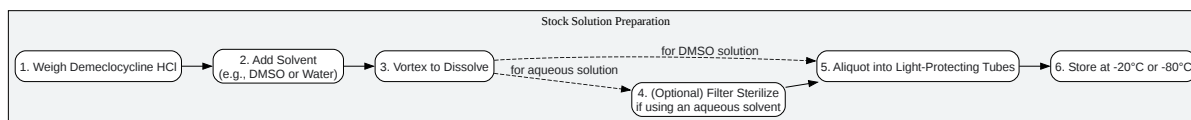
Demeclocycline hydrochloride exhibits two primary mechanisms of action depending on the biological system.

Inhibition of Bacterial Protein Synthesis

As a tetracycline antibiotic, demeclocycline binds to the 30S ribosomal subunit and may also interact with the 50S subunit in bacteria.[1][3][5][11] This binding prevents the attachment of aminoacyl-tRNA to the ribosomal A-site, thereby halting the elongation of the polypeptide chain and inhibiting protein synthesis.[3][12] This action is bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the cells.[1]







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